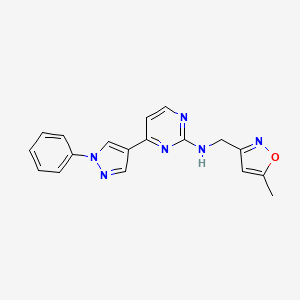

N-((5-Methylisoxazol-3-yl)methyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-((5-Metilisoxazol-3-il)metil)-4-(1-fenil-1H-pirazol-4-il)pirimidin-2-amina” es un complejo compuesto orgánico que presenta un núcleo de pirimidina sustituido con un grupo fenil-pirazol y un grupo metil-isoxazol.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de “N-((5-Metilisoxazol-3-il)metil)-4-(1-fenil-1H-pirazol-4-il)pirimidin-2-amina” normalmente implica reacciones orgánicas de varios pasos. El proceso puede comenzar con la preparación del núcleo de pirimidina, seguida de la introducción de los grupos fenil-pirazol y metil-isoxazol a través de diversas reacciones de acoplamiento. Los reactivos y condiciones comunes incluyen:

Síntesis de pirimidina: Utilizando reactivos como la urea y las β-dicetonas en condiciones ácidas o básicas.

Introducción de fenil-pirazol: Utilizando reacciones de acoplamiento de Suzuki o Heck.

Adición de metil-isoxazol: Empleando reacciones de ciclación con precursores adecuados.

Métodos de producción industrial

La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y la pureza, al tiempo que se minimiza el costo y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo y principios de química verde.

Análisis De Reacciones Químicas

Tipos de reacciones

“N-((5-Metilisoxazol-3-il)metil)-4-(1-fenil-1H-pirazol-4-il)pirimidin-2-amina” puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: Utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Empleando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Implicando reacciones de sustitución nucleófila o electrófila.

Reactivos y condiciones comunes

Oxidación: Generalmente se realiza en disolventes acuosos u orgánicos a temperaturas elevadas.

Reducción: Se lleva a cabo en condiciones de atmósfera inerte para evitar reacciones secundarias no deseadas.

Sustitución: Se lleva a cabo en disolventes polares o no polares según la naturaleza de los sustituyentes.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir derivados de amina o alcohol.

Aplicaciones Científicas De Investigación

Química: Como bloque de construcción para la síntesis de moléculas más complejas.

Biología: Posible uso como sonda o ligando en ensayos bioquímicos.

Medicina: Investigado por sus posibles propiedades terapéuticas, como las actividades antiinflamatorias o anticancerígenas.

Industria: Utilizado en el desarrollo de nuevos materiales o catalizadores.

Mecanismo De Acción

El mecanismo por el cual “N-((5-Metilisoxazol-3-il)metil)-4-(1-fenil-1H-pirazol-4-il)pirimidin-2-amina” ejerce sus efectos dependería de su aplicación específica. En un contexto biológico, puede interactuar con dianas moleculares como enzimas o receptores, modulando su actividad a través de interacciones de unión. Las vías involucradas podrían incluir la transducción de señales, la expresión génica o los procesos metabólicos.

Comparación Con Compuestos Similares

Compuestos similares

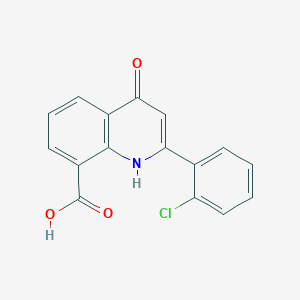

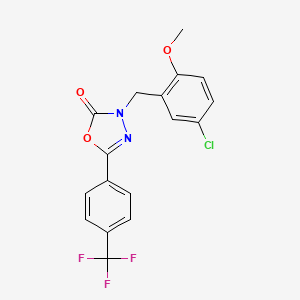

N-((5-Metilisoxazol-3-il)metil)-4-(1-fenil-1H-pirazol-4-il)pirimidin-2-amina: puede compararse con otros derivados de pirimidina, como:

Singularidad

La singularidad de “N-((5-Metilisoxazol-3-il)metil)-4-(1-fenil-1H-pirazol-4-il)pirimidin-2-amina” radica en su patrón de sustitución específico, que puede conferir propiedades químicas y biológicas distintas en comparación con otros compuestos similares. Esto podría incluir diferencias en la reactividad, la afinidad de unión o el potencial terapéutico.

Propiedades

Fórmula molecular |

C18H16N6O |

|---|---|

Peso molecular |

332.4 g/mol |

Nombre IUPAC |

N-[(5-methyl-1,2-oxazol-3-yl)methyl]-4-(1-phenylpyrazol-4-yl)pyrimidin-2-amine |

InChI |

InChI=1S/C18H16N6O/c1-13-9-15(23-25-13)11-20-18-19-8-7-17(22-18)14-10-21-24(12-14)16-5-3-2-4-6-16/h2-10,12H,11H2,1H3,(H,19,20,22) |

Clave InChI |

LSMMHIMKCAQDEB-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=NO1)CNC2=NC=CC(=N2)C3=CN(N=C3)C4=CC=CC=C4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,3R,4R,5R)-5,7-dihydroxy-3-(hydroxymethyl)-6,6-dimethyl-2-oxabicyclo[3.2.0]heptan-4-yl] acetate](/img/structure/B11830384.png)

![3-[(2S,5S)-4,5-dihydroxy-3-[(2S,3S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one](/img/structure/B11830389.png)

![((3aR,4R,6R,6aR)-2,2-dimethyl-6-(2-oxo-4-(1H-1,2,4-triazol-1-yl)pyrimidin-1(2H)-yl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl isobutyrate](/img/structure/B11830411.png)

![[(2R,3S,4R,5R,6R)-5-azido-6-bromo-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B11830422.png)

![(1S,10S,13R)-13-phenyl-3-oxa-14-azatetracyclo[8.5.0.01,14.04,9]pentadeca-4,6,8,11-tetraene](/img/structure/B11830440.png)

![5-Chloro-3-((2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidin-1-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11830450.png)

![7-Bromo-6-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11830476.png)